2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol typically involves multiple steps. One common method includes the Gewald reaction to synthesize the thieno[2,3-d]pyrimidine core. This involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction and subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidines .
Scientific Research Applications
2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications in treating autoimmune diseases and cancer due to its ability to inhibit specific molecular targets
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), which is a critical transcriptional factor in Th17 cells. This inhibition can modulate immune responses and has potential therapeutic effects in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties
Thieno[2,3-d]pyrimidine derivatives: These compounds are known for their biological activities, including anticancer, antibacterial, and antiviral properties
Uniqueness
What sets 2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit RORγt and its potential therapeutic applications in autoimmune diseases and cancer make it a compound of significant interest .
Properties
Molecular Formula |
C14H16N2S2 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H16N2S2/c1-7-2-5-9-10(6-7)18-14-11(9)13(17)15-12(16-14)8-3-4-8/h7-8H,2-6H2,1H3,(H,15,16,17) |
InChI Key |
CQTIAKIBENGLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=S)NC(=N3)C4CC4 |
Origin of Product |
United States |
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